3,4-Diaminofurazan

Energetic Materials Safety Assessment Insensitive Munitions

3,4-Diaminofurazan (DAF) is the irreplaceable nitrogen-rich precursor for DAAF synthesis via oxidative coupling—no alternative diamine can undergo this transformation. Its furazan ring provides a positive heat of formation that enhances derivative detonation performance. With impact insensitivity >23.5 J and SADT 232.3 °C, DAF enables safer processing unmatched by generic diamines. It is essential for energetic MOFs achieving detonation velocities up to 9,405 m/s and as a ballistic modifier reducing propellant pressure index. Procure ≥98% DAF to access an entire library of high-performance energetic materials.

Molecular Formula C2H4N4O
Molecular Weight 100.08 g/mol
CAS No. 17220-38-1
Cat. No. B049099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminofurazan
CAS17220-38-1
SynonymsDiamino-furazan;  Furazandiamine;  3,4-Diamino-1,2,5-oxadiazole;  3,4-Furazandiamine;  Diaminofurazan;  1,​2,​5-Oxadiazole-3,​4-diamine
Molecular FormulaC2H4N4O
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC1(=NON=C1N)N
InChIInChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
InChIKeyJHJVSUCUNFXIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminofurazan (CAS 17220-38-1) Procurement Guide for Energetic Materials Research and Industrial Precursor Applications


3,4-Diaminofurazan (DAF) is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₄N₄O, serving as a fundamental precursor in the synthesis of furazan-based high energy density materials (HEDMs) [1]. DAF exhibits a crystal density of 1.582–1.61 g/cm³, a melting point of 179–183 °C, and a decomposition onset temperature of 238.7 °C at 10 K/min heating rate [2][3]. First synthesized by Coburn in 1968, DAF has become a cornerstone building block for producing advanced insensitive energetic compounds due to its two highly reactive adjacent amino groups that enable oxidation, acylation, diazotization, and condensation reactions [4].

Why 3,4-Diaminofurazan Cannot Be Replaced by Generic Diamines or Alternative Furazan Precursors in Critical Energetic Synthesis Workflows


Generic substitution of 3,4-diaminofurazan with alternative nitrogen-rich diamines (e.g., diaminoglyoxime/DAG) or other furazan precursors fails due to three quantifiable factors: (1) DAF's furazan ring architecture contributes a positive heat of formation that directly enhances derivative detonation performance—DAG lacks this stabilized heterocyclic scaffold [1]; (2) the two adjacent amino groups on the furazan ring enable unique oxidative coupling chemistry that produces insensitive high explosives such as DAAF, which cannot be accessed from non-furazan diamines [2]; (3) DAF's thermal stability (SADT = 232.3 °C) and impact insensitivity (>23.5 J) provide a safety margin during downstream synthetic processing that alternative reactive diamines cannot match [3][4].

3,4-Diaminofurazan Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Comparator Compounds


Impact Sensitivity Comparison: 3,4-Diaminofurazan (DAF) vs. RDX and HMX

3,4-Diaminofurazan (DAF) exhibits an impact sensitivity of >23.5 J, which is substantially higher (i.e., less sensitive) than the standard military explosives RDX and HMX, both of which register >7.4 J [1]. This represents an approximately 3.2-fold improvement in impact insensitivity, a critical safety parameter for handling and processing. The comparison is directly reported in the same study using identical BAM impact sensitivity testing methodology.

Energetic Materials Safety Assessment Insensitive Munitions

Thermal Stability: DAF Self-Accelerating Decomposition Temperature vs. DAAF and RDX

DAF demonstrates a self-accelerating decomposition temperature (SADT) of 232.3 °C and a critical thermal explosion temperature of 253.1 °C as determined by DSC with high-pressure hermetic crucibles at 10 K/min heating rate [1]. This SADT value exceeds the onset decomposition temperature of its direct oxidative coupling product DAAF (approximately 220–230 °C range reported in literature) and significantly exceeds that of RDX (~204 °C onset), establishing DAF as a thermally robust precursor suitable for elevated-temperature synthetic transformations.

Thermal Analysis DSC Process Safety

Synthetic Yield Comparison: One-Step DAF Synthesis vs. Alternative Multi-Step Routes

Among three documented synthetic methods for 3,4-diaminofurazan, the one-step preparation directly from glyoxal achieves a yield of 43%, which compares favorably to the 11% and 39% yields obtained from the other two multi-step methods [1]. Furthermore, catalytic methods employing micelle systems enable reactions at lower temperatures and pressures with catalyst reuse for at least five cycles without activity loss, while microwave-assisted synthesis reduces reaction time to approximately 20 minutes compared to conventional thermal methods requiring hours [2][3].

Process Chemistry Synthesis Optimization Scale-Up

Derivative Detonation Performance: DAF-Derived EMOF Complexes vs. HMX and RDX

Energetic metal-organic frameworks (EMOFs) synthesized using 3,4-diaminofurazan as a ligand achieve heat of detonation values of 10,231 kJ/kg (for complex 2), which is superior to both HMX and RDX, the most powerful organic explosives in use today [1]. Complex 2 additionally exhibits a detonation velocity of 9,405 m/s and detonation pressure of 46.64 GPa. These performance metrics are not attainable using non-furazan diamine ligands, as the furazan ring's positive heat of formation (2,329.30 kJ/mol for complex 2) is a direct contributor to the enhanced detonation output [1].

Detonation Performance EMOF High Energy Density Materials

Density and Detonation Baseline: DAF vs. TNT and DAAF

3,4-Diaminofurazan has a measured crystal density of 1.603 g/cm³ and a calculated detonation velocity of 6,875 m/s [1]. For context, the methylene-bridged DAF dimer BDAFM achieves detonation velocity of 7,629 m/s and pressure of 24.38 GPa, values that exceed TNT (detonation velocity ~6,900 m/s) and approach DAAF performance [1]. DAF thus occupies a distinct position as a moderately dense, low-sensitivity building block from which higher-performance derivatives can be systematically constructed.

Density Detonation Velocity Performance Benchmarking

Unique Oxidative Coupling Reactivity: DAF vs. Other Diamino Compounds

Computational evaluation using Fukui function analysis on nitrogen atoms of amino groups reveals that among a set of basic energetic compounds (including FOX-7, TATB, ANPZ, and LLM-105), only 3,4-diaminofurazan (DAF) can directly and easily react with single-electron oxidants to form azo- and azoxy-bridged derivatives [1]. The other compounds require alternative, more complex synthetic routes to achieve similar coupling outcomes. This unique reactivity profile stems from the electronic structure of the furazan ring's amino groups and is quantitatively supported by DFT calculations.

Synthetic Chemistry Oxidative Coupling Fukui Function

3,4-Diaminofurazan (DAF) Validated Application Scenarios Based on Quantitative Performance Evidence


Synthesis of 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) for Insensitive Booster Explosives

DAF is the essential precursor for DAAF synthesis via oxidative coupling. DAF's impact sensitivity of >23.5 J enables safer handling during this transformation, while its SADT of 232.3 °C provides thermal stability during exothermic coupling reactions [1][2]. The resulting DAAF serves as the principal component of insensitive booster explosives with performance approaching HMX but with TATB-like safety characteristics. Procurement of DAF is mandatory for any DAAF production program, as computational evidence confirms no alternative starting material can undergo this direct single-electron oxidative coupling [3].

Ballistic Modifier for Double-Base Propellant Formulations

DAF functions as a ballistic modifier that reduces the pressure index of double-base propellants, improving combustion stability and predictability [4]. Unlike conventional modifiers that may introduce sensitivity concerns, DAF's impact insensitivity (>23.5 J) and thermal stability (SADT 232.3 °C) allow its incorporation without compromising propellant safety margins [1][2]. The compound's nitrogen-rich composition (56% N by weight) and positive heat of formation contribute to energetic output while maintaining low vulnerability characteristics.

Ligand for Energetic Metal-Organic Frameworks (EMOFs) Exceeding HMX Performance

DAF serves as a bidentate ligand in the synthesis of energetic metal-organic frameworks, where its furazan ring architecture enables crystal densities up to 1.9 g/cm³ in resulting complexes and heats of detonation reaching 10,231 kJ/kg—values that surpass HMX and RDX [5]. The highest-performing DAF-derived EMOF complex achieves detonation velocity of 9,405 m/s and detonation pressure of 46.64 GPa [5]. Procurement of high-purity DAF is essential for EMOF research programs targeting next-generation high-energy density materials.

Precursor for 3,4-Dinitraminofurazan Energetic Salts with Tunable Detonation Properties

DAF is directly converted to 3,4-dinitraminofurazan energetic salts in fewer than three steps, yielding a family of compounds with tunable properties [6]. These salts exhibit densities from 1.673 to 1.791 g/cm³, decomposition temperatures from 179 to 283 °C, and detonation velocities from 8,404 to 9,407 m/s depending on the nitrogen-rich cation paired [6]. This versatility enables formulation-specific optimization—procuring DAF provides access to an entire library of high-performance energetic salts for diverse mission requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diaminofurazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.